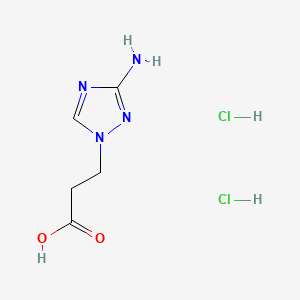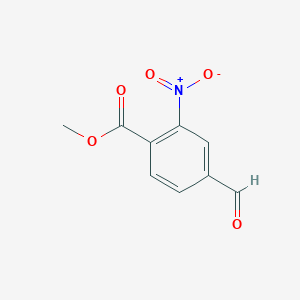![molecular formula C16H16F3IO3 B13480226 Ethyl 1-(iodomethyl)-3-(4-(trifluoromethyl)phenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13480226.png)
Ethyl 1-(iodomethyl)-3-(4-(trifluoromethyl)phenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-(iodomethyl)-3-(4-(trifluoromethyl)phenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate is a complex organic compound known for its unique structural features and potential applications in various fields of scientific research. The compound contains an iodomethyl group, a trifluoromethyl-substituted phenyl ring, and an oxabicyclohexane core, making it a subject of interest for chemists and researchers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(iodomethyl)-3-(4-(trifluoromethyl)phenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Oxabicyclohexane Core: This step involves the cyclization of a suitable precursor to form the oxabicyclohexane ring system.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent.
Iodomethylation: The iodomethyl group is introduced through a halogenation reaction, typically using iodine and a suitable halogenating agent.
Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 1-(iodomethyl)-3-(4-(trifluoromethyl)phenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The iodomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the iodomethyl and trifluoromethyl groups.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic aqueous solutions are used for ester hydrolysis.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted derivatives, while oxidation and reduction can modify the functional groups present in the compound.
Applications De Recherche Scientifique
Ethyl 1-(iodomethyl)-3-(4-(trifluoromethyl)phenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Ethyl 1-(iodomethyl)-3-(4-(trifluoromethyl)phenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate involves its interaction with specific molecular targets and pathways. The iodomethyl and trifluoromethyl groups can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The oxabicyclohexane core provides structural stability and contributes to the compound’s overall properties.
Comparaison Avec Des Composés Similaires
Ethyl 1-(iodomethyl)-3-(4-(trifluoromethyl)phenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate can be compared with similar compounds such as:
- Ethyl 1-(bromomethyl)-3-(4-(trifluoromethyl)phenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate
- Ethyl 1-(chloromethyl)-3-(4-(trifluoromethyl)phenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate
- Ethyl 1-(iodomethyl)-3-(4-(methyl)phenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate
These compounds share similar structural features but differ in the halogen or substituent groups, which can significantly impact their chemical reactivity and applications. The presence of the trifluoromethyl group in this compound makes it unique and potentially more reactive in certain chemical reactions.
Propriétés
Formule moléculaire |
C16H16F3IO3 |
|---|---|
Poids moléculaire |
440.20 g/mol |
Nom IUPAC |
ethyl 1-(iodomethyl)-3-[4-(trifluoromethyl)phenyl]-2-oxabicyclo[2.1.1]hexane-4-carboxylate |
InChI |
InChI=1S/C16H16F3IO3/c1-2-22-13(21)15-7-14(8-15,9-20)23-12(15)10-3-5-11(6-4-10)16(17,18)19/h3-6,12H,2,7-9H2,1H3 |
Clé InChI |
AAVYCWBPNIKOTE-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C12CC(C1)(OC2C3=CC=C(C=C3)C(F)(F)F)CI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Azaspiro[3.3]heptane-6-sulfonyl fluoride; trifluoroacetic acid](/img/structure/B13480153.png)
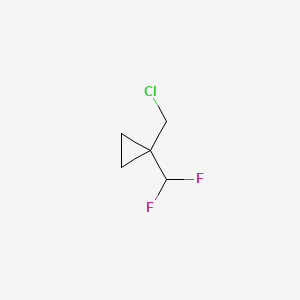
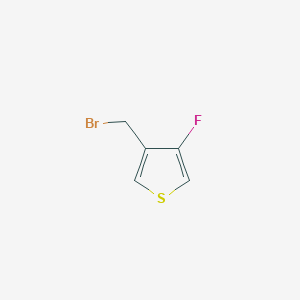

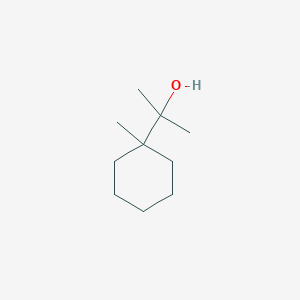
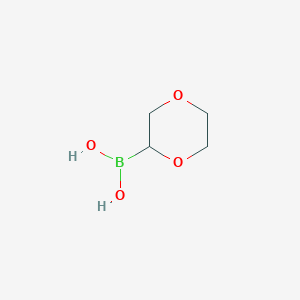
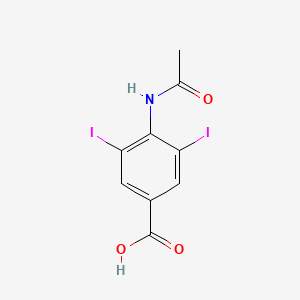
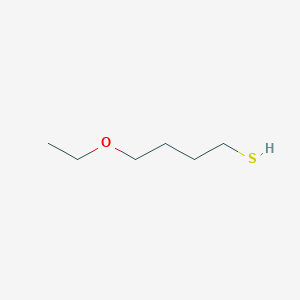
![2-[(4-Cyclopropanecarbonylpiperazin-1-yl)methyl]-2,3-dihydro-1,2-benzoxazol-3-one](/img/structure/B13480200.png)
